

# A Comprehensive Technical Guide to the Discovery and Development of EVT801

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | EVT801    |           |
| Cat. No.:            | B13904842 | Get Quote |

**EVT801** is a novel, orally available, and highly selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). Its development represents a targeted approach to cancer therapy by modulating tumor angiogenesis and the tumor microenvironment to enhance anti-tumor immunity. This document provides a detailed history of its discovery, preclinical development, and clinical evaluation, tailored for researchers, scientists, and drug development professionals.

## **Discovery and Rationale**

**EVT801** was developed by Evotec SE as a next-generation selective VEGFR-3 inhibitor. The development originated from a predecessor compound, SAR131675, which, despite its promising efficacy and selectivity, was terminated during preclinical development due to adverse metabolic effects[1]. This led to substantial medicinal chemistry efforts to identify a compound with a similar efficacy and selectivity profile but without the undesirable metabolic liabilities, ultimately yielding **EVT801**[1].

The rationale behind developing a selective VEGFR-3 inhibitor is to overcome the limitations of existing anti-angiogenic therapies. Many approved drugs are multi-kinase inhibitors that target the entire VEGFR family, leading to significant side effects such as hypertension and hand-foot syndrome[2][3]. By selectively targeting VEGFR-3, **EVT801** aims to offer a more favorable safety profile while effectively inhibiting tumor lymphangiogenesis and angiogenesis, which are crucial for tumor growth and metastasis[1][2].



### **Mechanism of Action**

**EVT801** exerts its anti-tumor effects through a multi-faceted mechanism of action centered on the inhibition of VEGFR-3[1][2].

- Inhibition of Angiogenesis and Lymphangiogenesis: **EVT801** selectively inhibits VEGFR-3, which plays a critical role in the formation of new lymphatic vessels (lymphangiogenesis) and blood vessels (angiogenesis) induced by its ligands, VEGF-C and VEGF-D[1][4]. This leads to the stabilization of tumor vasculature and a reduction in metastasis[1][2].
- Modulation of the Tumor Microenvironment: By inhibiting VEGFR-3, EVT801 decreases tumor hypoxia, a common feature of solid tumors that contributes to immunosuppression[1]
   [5]. It also leads to a reduction in immunosuppressive cytokines (CCL4, CCL5) and myeloid-derived suppressor cells (MDSCs)[1][4].
- Enhancement of Anti-Tumor Immunity: The reduction in hypoxia and immunosuppressive cells promotes the infiltration of CD8+ T-cells into the tumor, thereby enhancing the anti-tumor immune response[6]. This mechanism provides a strong rationale for combining **EVT801** with immune checkpoint inhibitors (ICT)[1][7].





Click to download full resolution via product page

Caption: Mechanism of action of EVT801.

## **Preclinical Development**

**EVT801** has undergone extensive preclinical evaluation to establish its potency, selectivity, and anti-tumor activity.

 Kinase Specificity: EVT801 is a potent and selective inhibitor of VEGFR-3 with low nanomolar inhibitory activity[2][7].



 Cellular Assays: In HEK293 cells, EVT801 demonstrated dose-dependent inhibition of VEGFR-1, VEGFR-2, and VEGFR-3 autophosphorylation[4]. It also inhibited VEGF-Cinduced proliferation of human lymphatic microvascular endothelial cells (hLMVEC)[1][4].

| Parameter                              | VEGFR-3  | VEGFR-1    | VEGFR-2   |
|----------------------------------------|----------|------------|-----------|
| IC50 (Kinase Assay)                    | 11 nM[4] | -          | -         |
| IC50 (Cellular<br>Autophosphorylation) | 39 nM[4] | 2130 nM[4] | 260 nM[4] |

#### Table 1: In Vitro Potency of EVT801.

| Growth Factor | IC50 (hLMVEC Proliferation) |
|---------------|-----------------------------|
| VEGF-C        | 15 nM[4]                    |
| VEGF-D        | 8 nM[4]                     |
| VEGF-A        | 155 nM[4]                   |

Table 2: Inhibition of Endothelial Cell Proliferation by **EVT801**.

**EVT801** has demonstrated significant anti-tumor efficacy in various mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors[1][5][7].

- Monotherapy: EVT801 showed potent anti-tumor effects in tumors with VEGFR-3-positive microenvironments[1]. It was found to be more active than pazopanib and sorafenib in the tumor models investigated[7].
- Combination Therapy: In orthotopic 4T1 mammary carcinoma and other models, the
  combination of EVT801 with a PD-1 monoclonal antibody resulted in significantly superior
  anti-tumor activity compared to either agent alone[6][8]. This was associated with a decrease
  in lung metastases and an increase in CD8+ T-cell infiltration into the tumor[6].
- Cellular Autophosphorylation Assay: HEK293T cells expressing VEGFR-1, VEGFR-2, or VEGFR-3 were treated with varying concentrations of EVT801, and receptor autophosphorylation was measured to determine IC50 values[1].







- Endothelial Cell Proliferation Assay: Human lymphatic microvascular endothelial cells (hLMVECs) were stimulated with VEGF-A, VEGF-C, or VEGF-D in the presence of different concentrations of EVT801. Cell proliferation was assessed to determine the inhibitory effects[1][4].
- In Vivo Tumor Models: Various syngeneic and patient-derived xenograft (PDx) tumor mouse models were used, including 4T1 mammary carcinoma, CT26 colon carcinoma, and RIP1-Tag2 pancreatic neuroendocrine tumor models[4][6][8]. **EVT801** was administered orally, and tumor growth was monitored.
- Immunohistochemistry (IHC): Tumor tissues from in vivo studies were analyzed by IHC to assess changes in immune cell populations, such as CD8+ T-cells, and markers of hypoxia[6].









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EVT801, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors Evotec [evotec.com]
- 3. Evotec enters partnership with Kazia Therapeutics for clinical development of EVT801 -Evotec [evotec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. COMPELLING PRECLINICAL DATA FOR KAZIA'S EVT801 PUBLISHED IN PEER-REVIEWED CANCER RESEARCH JOURNAL [prnewswire.com]
- 8. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Discovery and Development of EVT801]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13904842#discovery-and-development-history-of-evt801]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com